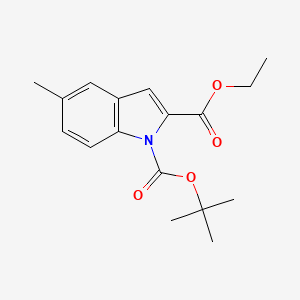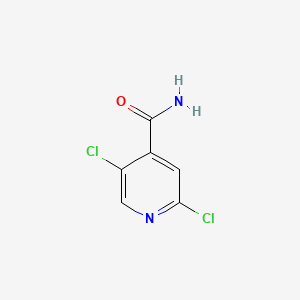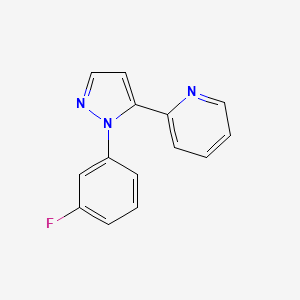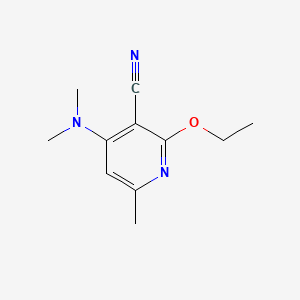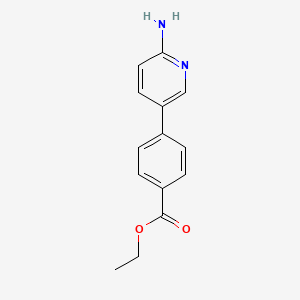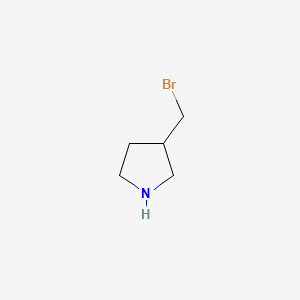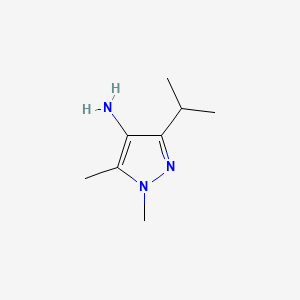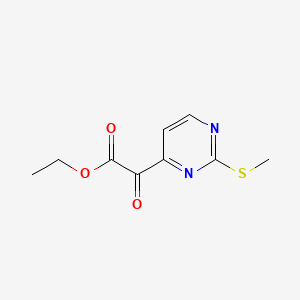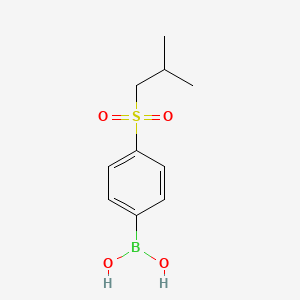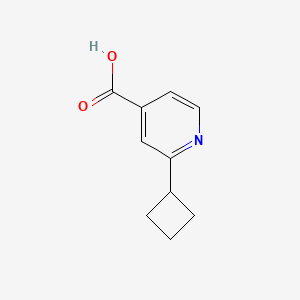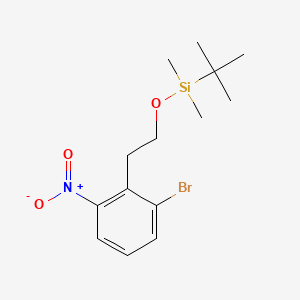
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C14H22BrNO3Si and a molecular weight of 360.32 g/mol . It is characterized by the presence of a bromine atom, a nitro group, and a tert-butyl dimethylsilane group attached to a phenethoxy moiety. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-6-nitrophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride . The product is then purified using standard techniques such as column chromatography.
Analyse Des Réactions Chimiques
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenethoxy moiety can undergo oxidation to form corresponding quinones or other oxidized products.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and derivatizations.
Biology: The compound can be used in the development of probes or inhibitors for biological studies, particularly those involving enzyme activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane depends on its specific application. In chemical reactions, the bromine atom and nitro group are key reactive sites that participate in various transformations. The tert-butyl dimethylsilane group provides steric protection and can be removed under specific conditions to reveal reactive hydroxyl groups.
Comparaison Avec Des Composés Similaires
Similar compounds to (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane include:
(2-Bromo-6-nitrophenol): Lacks the silyl protecting group and is more reactive.
(2-Bromo-6-nitrophenoxy)(trimethyl)silane: Has a trimethylsilyl group instead of a tert-butyl dimethylsilyl group, offering different steric properties.
(2-Bromo-6-nitrophenoxy)(tert-butyl)diphenylsilane: Contains a diphenylsilyl group, which affects its reactivity and solubility.
The uniqueness of this compound lies in its combination of functional groups and the steric protection provided by the tert-butyl dimethylsilyl group, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-(2-bromo-6-nitrophenyl)ethoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO3Si/c1-14(2,3)20(4,5)19-10-9-11-12(15)7-6-8-13(11)16(17)18/h6-8H,9-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEQRGHOYGSUFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=CC=C1Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744298 |
Source


|
| Record name | [2-(2-Bromo-6-nitrophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-15-7 |
Source


|
| Record name | 1-Bromo-2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Bromo-6-nitrophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B594647.png)
